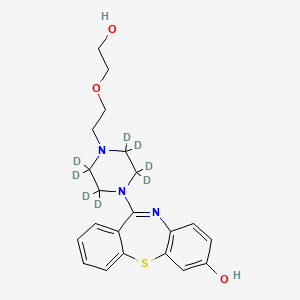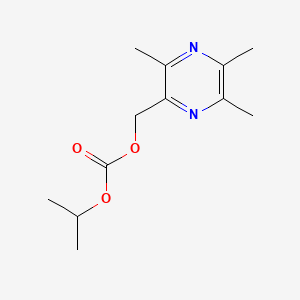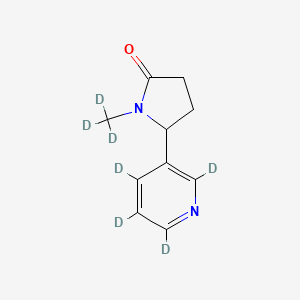
Lrrk2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lrrk2-IN-2 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase involved in various cellular processes. LRRK2 has been implicated in several diseases, most notably Parkinson’s disease, making it a significant target for therapeutic intervention . This compound is one of the many inhibitors developed to study and potentially treat conditions associated with LRRK2 dysfunction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. . Each step requires precise control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing advanced purification techniques such as chromatography and crystallization . Automation and continuous flow chemistry may also be utilized to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Lrrk2-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under controlled temperature and pressure.
Substitution: Halogenated compounds, nucleophiles, and electrophiles in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Lrrk2-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Lrrk2-IN-2 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes . The binding of this compound to LRRK2 induces conformational changes that stabilize the inactive form of the kinase, reducing its activity and subsequent cellular effects .
Comparación Con Compuestos Similares
Lrrk2-IN-2 is compared with other LRRK2 inhibitors, such as Lrrk2-IN-1, GNE-7915, and DNL201. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties . This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying LRRK2-related pathways and developing new therapeutic strategies .
List of Similar Compounds
- Lrrk2-IN-1
- GNE-7915
- DNL201
- Rebastinib
- Ponatinib
- GZD-824
Propiedades
Fórmula molecular |
C23H23Cl2F3N6O2 |
|---|---|
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
(3R,4R)-4-[(3S,4S)-4-[6-chloro-2-[[5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazol-4-yl]amino]quinazolin-7-yl]-3-fluoropiperidin-1-yl]oxolan-3-ol |
InChI |
InChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1 |
Clave InChI |
JCYBYWFFRFKLHB-DAIRXDTASA-N |
SMILES isomérico |
C1CN(C[C@H]([C@@H]1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)[C@H]5CC5(F)F)Cl)Cl)F)[C@@H]6COC[C@@H]6O |
SMILES canónico |
C1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



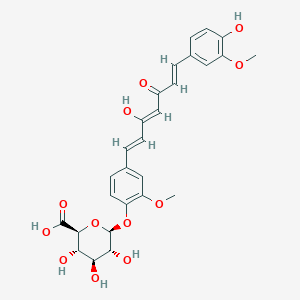
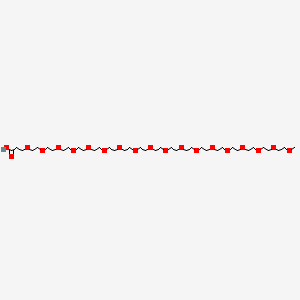
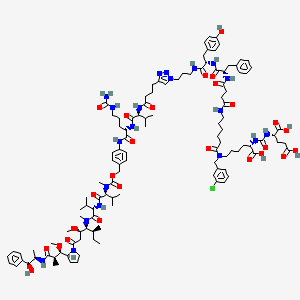

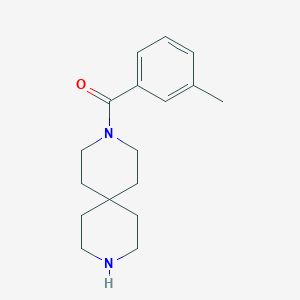

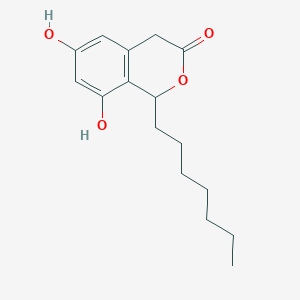
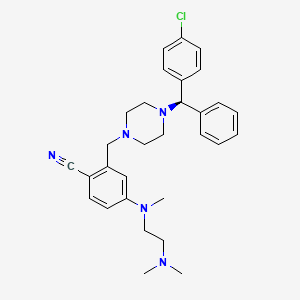
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
